3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C30H35N5 and its molecular weight is 465.645. The purity is usually 95%.
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Biological Activity
3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structure consists of a pyrido-benzimidazole core with various substituents that enhance its pharmacological profile.
Chemical Structure
Chemical Structure
Antimicrobial Activity
Recent studies have demonstrated that compounds in the benzimidazole family exhibit significant antimicrobial properties. For instance, derivatives of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines have shown efficacy against various strains of gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentrations (MICs) :
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
3-Methyl-... | 16 - 1 | Staphylococcus aureus |
3-Methyl-... | 8 - 0.5 | Enterococcus faecalis |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. For example, certain derivatives have demonstrated potent activity against a range of cancer cell lines including leukemia and solid tumors. The compound under discussion has shown promising results in inhibiting the proliferation of human leukemia cells with an IC50 value of approximately 3 µM .
Case Studies :
- Study on Anticancer Efficacy : A study evaluated the anticancer activity of a series of benzimidazole derivatives against multiple cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively at low concentrations.
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors due to the piperazine moiety. Studies have indicated that similar compounds can inhibit monoamine oxidase (MAO) activity, which is crucial in regulating serotonin levels in the brain .
In Vitro Studies :
- Compounds exhibiting anti-MAO activity showed a reduction in serotonin deamination by approximately 60% to 63%, indicating potential antidepressant effects.
Properties
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5/c1-22(2)13-14-25-23(3)26(21-31)29-32-27-11-7-8-12-28(27)35(29)30(25)34-19-17-33(18-20-34)16-15-24-9-5-4-6-10-24/h4-12,22H,13-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIHDDHXISVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CCC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.